

# Application Notes: Dissolving PF-00356231 Hydrochloride in DMSO

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-00356231 hydrochloride

Cat. No.: B15579320

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These application notes provide a detailed protocol for the dissolution of **PF-00356231 hydrochloride** in dimethyl sulfoxide (DMSO), ensuring optimal preparation for in vitro and in vivo studies.

## Introduction

**PF-00356231 hydrochloride** is a potent and specific, non-peptidic inhibitor of several matrix metalloproteinases (MMPs), including MMP-12, MMP-13, MMP-8, MMP-9, and MMP-3.<sup>[1]</sup> Accurate and consistent preparation of this compound in a suitable solvent is critical for reliable experimental results. DMSO is a common solvent for this compound, and this document outlines the best practices for its use.

## Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of **PF-00356231 hydrochloride** is essential for its proper handling and storage.

Property	Value
Molecular Formula	C <sub>25</sub> H <sub>21</sub> ClN <sub>2</sub> O <sub>3</sub> S
Molecular Weight	464.96 g/mol
Solubility in DMSO	18.9 mg/mL (40.6 mM)[2]
Appearance	Solid powder
Storage (Powder)	-20°C for 3 years[2]
Storage (in DMSO)	-80°C for 1 year[2]

## Experimental Protocol: Dissolving PF-00356231 Hydrochloride in DMSO

This protocol provides a step-by-step guide for the preparation of a stock solution of **PF-00356231 hydrochloride** in DMSO.

Materials:

- **PF-00356231 hydrochloride** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Vortex mixer
- Water bath sonicator (optional)
- Water bath (optional, set to 37°C)

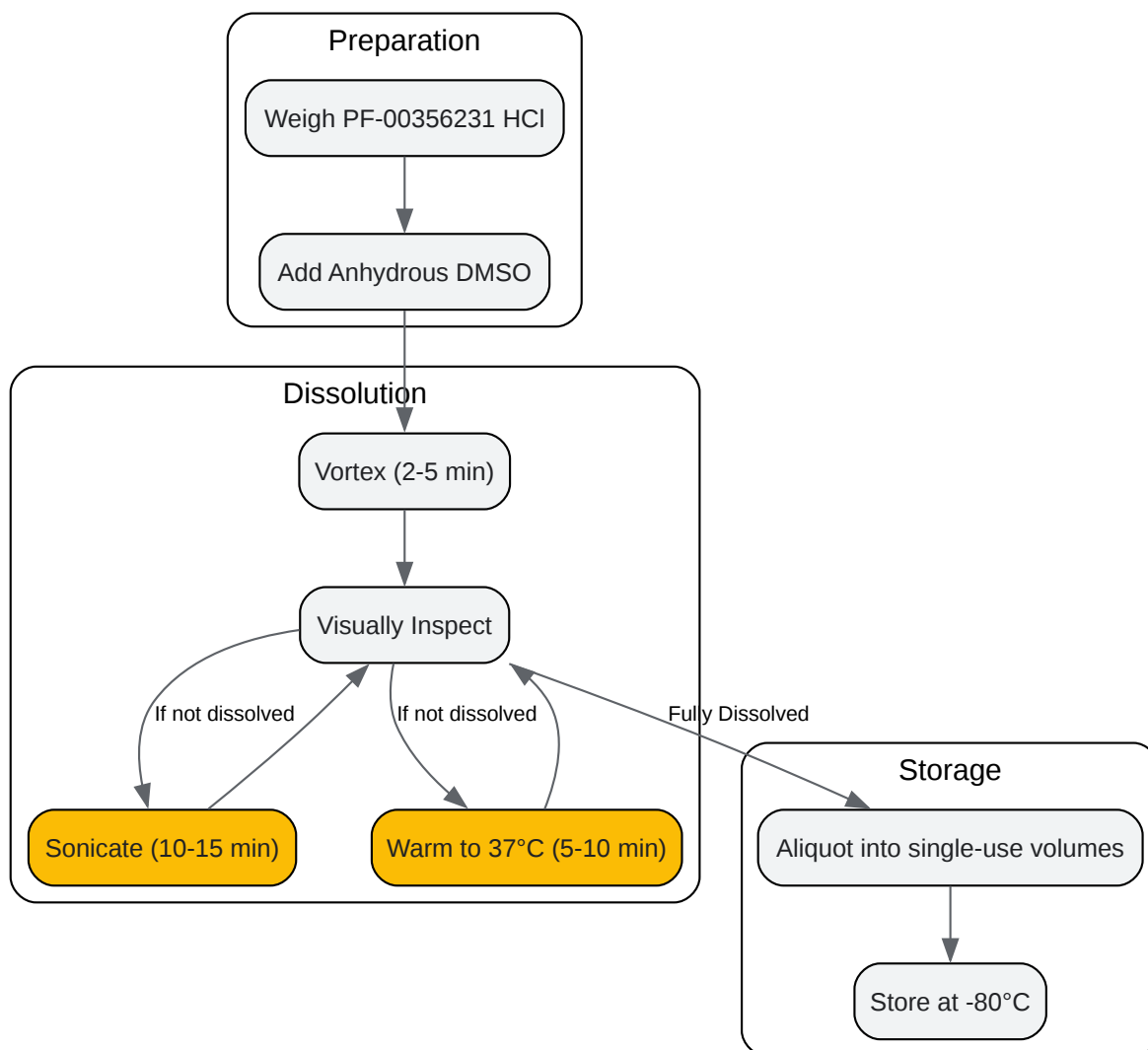
Procedure:

- **Aseptic Technique:** It is recommended to perform all steps under a laminar flow hood to maintain sterility, especially if the resulting solution will be used in cell culture.

- Equilibration: Allow the vial of **PF-00356231 hydrochloride** and the DMSO to come to room temperature before opening to minimize condensation.
- Weighing: Accurately weigh the desired amount of **PF-00356231 hydrochloride** powder and transfer it to a sterile microcentrifuge tube or vial.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration. Do not exceed the maximum solubility of 18.9 mg/mL.
- Dissolution:
  - Securely cap the vial and vortex vigorously for 2-5 minutes.
  - Visually inspect the solution for any undissolved particles.
  - If particles remain, sonicate the vial in a water bath sonicator for 10-15 minutes.
  - Alternatively, or in addition to sonication, the vial can be gently warmed in a 37°C water bath for 5-10 minutes with intermittent vortexing to aid dissolution.
- Final Inspection: Once the solid is completely dissolved, the solution should be clear and free of any particulate matter.
- Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

## Visualizations

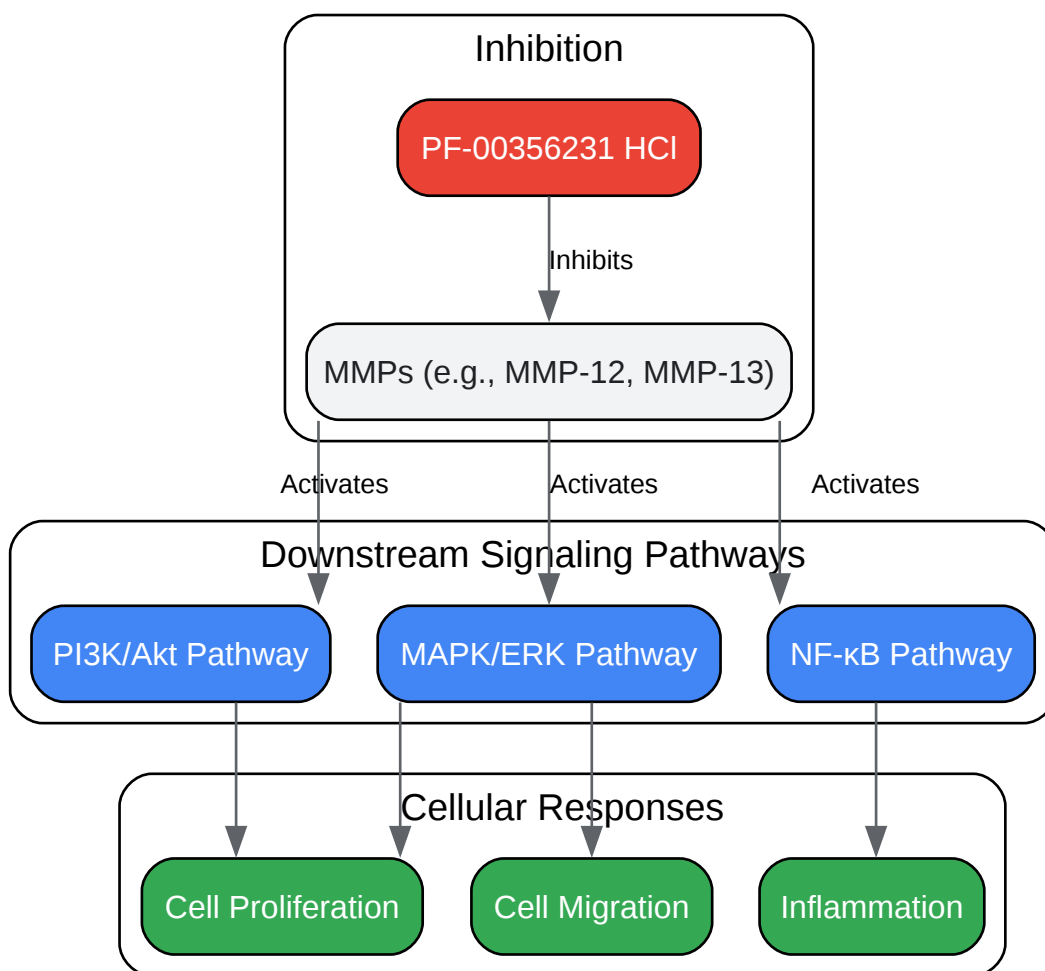
## Experimental Workflow



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Caption: Workflow for dissolving **PF-00356231 hydrochloride** in DMSO.

## Signaling Pathway



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Caption: Inhibition of MMPs by PF-00356231 and its effect on downstream signaling.

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## References

- 1. cenmed.com [cenmed.com]
- 2. PF-00356231 hydrochloride | Proteintech | æ-  
'æ+HTJ'a,HTJ'e1°CCHAPG,HTJ3CæVT3PADæSTæSTHTJ3SGCOCSSHEL-aSS3, [ptgcn.com]

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